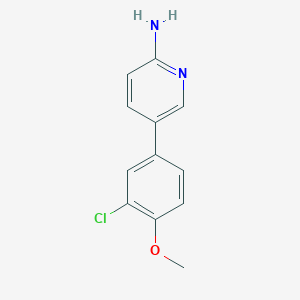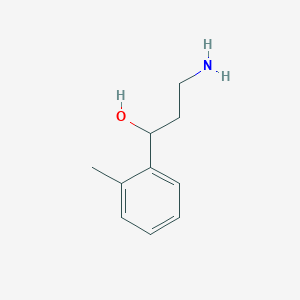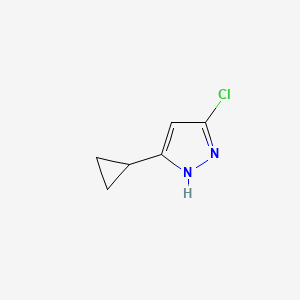
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine
Descripción general
Descripción
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine (5-CMPPA) is an organic compound that is commonly used in scientific research. It has been studied for its potential applications in a variety of fields, including drug discovery, biochemistry, and physiology. The compound is a member of the pyridine family, which is known for its diverse range of biological activities. 5-CMPPA has been used in a variety of laboratory experiments, and its effects have been studied in both in vitro and in vivo models.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Natural Products
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine: is a valuable intermediate in the synthesis of bioactive natural products. Its structural motif is found in many compounds with significant biological activities. For instance, derivatives of this compound have been utilized in the synthesis of molecules with potential anti-tumor and anti-inflammatory effects .
Development of Conducting Polymers
The compound’s phenolic derivatives are crucial in the development of conducting polymers. These polymers have applications in various electronic devices due to their ability to conduct electricity. The methoxy and amino groups in 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can be functionalized to enhance the polymer’s properties .
Antioxidants and UV Absorbers
This compound can be used to create antioxidants and ultraviolet (UV) absorbers. These are essential in protecting materials from oxidative stress and UV radiation, respectively. They find applications in industries such as plastics, adhesives, and coatings, improving the thermal stability and flame resistance of these materials .
Flame Retardants
The chloro and methoxy groups present in 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine make it a candidate for developing flame retardants. These substances are added to materials to inhibit or resist the spread of fire, enhancing safety in various applications .
Pharmaceutical Research
In pharmaceutical research, this compound’s derivatives are explored for their anticancer properties. The pharmacophore hybridization approach, which combines multiple pharmacophoric elements into one molecule, often uses such derivatives as starting points for developing new anticancer agents .
Material Science
The compound’s derivatives are also significant in material science, particularly in creating new materials with specific desired properties. For example, they can be used to synthesize novel benzofurans, which are potent β-amyloid aggregation inhibitors and have implications in treating neurodegenerative diseases .
Mecanismo De Acción
Mode of Action
Based on the known action of similar compounds, it can be inferred that it might interact with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to the desired effects.
Result of Action
Based on the known action of similar compounds, it can be inferred that this compound may disrupt the normal functioning of the mitochondria, leading to the desired effects .
Propiedades
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVMJGDILOLAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)
![9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466347.png)







![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)
![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)
![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)
![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)